molecular formula C16H26N2O B10889789 1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine

1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B10889789
M. Wt: 262.39 g/mol
InChI Key: AKVZZAUKYKHSLD-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-isopropylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound 1-(4-ethoxybenzyl)-4-isopropylpiperazine is characterized by the presence of an ethoxybenzyl group and an isopropyl group attached to the piperazine ring, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzyl)-4-isopropylpiperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-isopropylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-(4-ethoxybenzyl)-4-isopropylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-isopropylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-4-isopropylpiperazine: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Chlorobenzyl)-4-isopropylpiperazine: Contains a chlorine atom instead of an ethoxy group.

    1-(4-Fluorobenzyl)-4-isopropylpiperazine: Contains a fluorine atom instead of an ethoxy group.

Uniqueness

1-(4-Ethoxybenzyl)-4-isopropylpiperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C16H26N2O/c1-4-19-16-7-5-15(6-8-16)13-17-9-11-18(12-10-17)14(2)3/h5-8,14H,4,9-13H2,1-3H3

InChI Key

AKVZZAUKYKHSLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(C)C

Origin of Product

United States

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